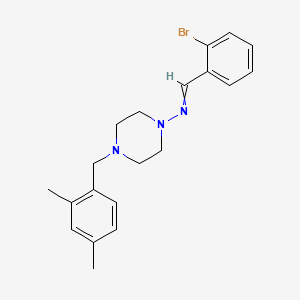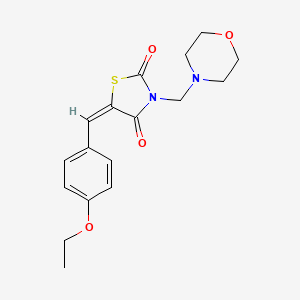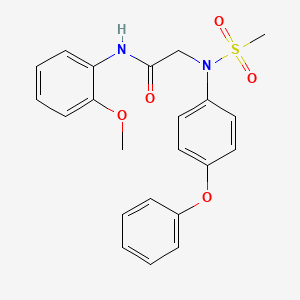
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
Übersicht
Beschreibung
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as BBP, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BBP is a piperazine derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been used in scientific research for its various biochemical and physiological effects. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to act as a partial agonist at dopamine D2 receptors and to increase the release of dopamine in the prefrontal cortex. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to act as a serotonin 5-HT1A receptor agonist and to increase the activity of the glutamate system.
Biochemical and Physiological Effects
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for the growth and survival of neurons. N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is important for the formation of long-term memories. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biochemical and physiological effects. Additionally, N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to have low toxicity in animal models. However, there are also limitations to the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, the exact mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. One area of research could focus on the development of more potent and selective N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine analogs. Another area of research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety disorders. Additionally, future research could focus on the use of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-(2-bromobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine and its effects on various neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-3-4-6-20(18)21/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAKOWLLYFGQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-YL}methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
![N-1-naphthyl-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740330.png)


![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3740345.png)
![N-(4-chlorophenyl)-N'-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740349.png)
![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B3740378.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B3740385.png)
![(2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)
![3,11-bis[4-(dimethylamino)phenyl]-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B3740394.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3740400.png)

![4-bromo-N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3740415.png)